molecular formula C21H17N3O4 B1400314 6-(2-(((9H-Fluoren-9-yl)methoxy)carbonyl)hydrazinyl)nicotinic acid CAS No. 444794-69-8

6-(2-(((9H-Fluoren-9-yl)methoxy)carbonyl)hydrazinyl)nicotinic acid

Cat. No. B1400314
M. Wt: 375.4 g/mol
InChI Key: SGOJASKAYXOQGD-UHFFFAOYSA-N
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Description

“6-(2-(((9H-Fluoren-9-yl)methoxy)carbonyl)hydrazinyl)nicotinic acid” is a chemical compound with the CAS Number: 444794-69-8. It has a molecular weight of 375.38 . The compound is solid in physical form and should be stored at 4°C, protected from light .


Molecular Structure Analysis

The IUPAC name of the compound is 6-{2-[(9H-fluoren-9-ylmethoxy)carbonyl]hydrazino}nicotinic acid . The InChI code is 1S/C21H17N3O4/c25-20(26)13-9-10-19(22-11-13)23-24-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12H2,(H,22,23)(H,24,27)(H,25,26) .


Physical And Chemical Properties Analysis

The compound is solid in physical form . It should be stored at 4°C, protected from light .

Scientific Research Applications

  • Synthesis and Applications in Peptide Chemistry :

    • N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids are used to synthesize enantiomerically pure N-Fmoc-protected β-amino acids. This method, involving the Arndt-Eistert protocol, is significant for peptide chemistry, providing high yield and efficiency in just two steps (Ellmerer-Müller, Brössner, Maslouh, & Takó, 1998).
  • Potential Antineoplastic Activities :

    • Studies on 6-substituted nicotinamides and nicotinic acids, including variants of the compound , have shown moderate activity against leukemia in preliminary screenings (Ross, 1967).
  • Inhibitor of Carbonic Anhydrase III for Managing Dyslipidemia and Cancer :

    • 6-Substituted nicotinic acid analogs, including 6-(2-(((9H-Fluoren-9-yl)methoxy)carbonyl)hydrazinyl)nicotinic acid, have been identified as inhibitors of carbonic anhydrase III, a new pharmacological target for dyslipidemia and cancer management (Mohammad, Alzweiri, Khanfar, & Al-Hiari, 2017).
  • Self-assembled Structures from Modified Amino Acids :

  • Enzyme-activated Surfactants for Carbon Nanotubes :

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P362, P403+P233, P405, P501 .

properties

IUPAC Name

6-[2-(9H-fluoren-9-ylmethoxycarbonyl)hydrazinyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c25-20(26)13-9-10-19(22-11-13)23-24-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12H2,(H,22,23)(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOJASKAYXOQGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NNC4=NC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90728706
Record name 6-(2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}hydrazinyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-(((9H-Fluoren-9-yl)methoxy)carbonyl)hydrazinyl)nicotinic acid

CAS RN

444794-69-8
Record name 6-(2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}hydrazinyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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